3-Chloro-5-fluorobenzyl alcohol

Medicinal Chemistry Physicochemical Properties ADME Prediction

3-Chloro-5-fluorobenzyl alcohol (CAS 79944-64-2) is a di-substituted benzyl alcohol derivative, featuring both a chlorine atom at the meta-position and a fluorine atom at the para-position of the benzene ring. This compound is a clear, colorless to light yellow liquid at room temperature with a molecular weight of 160.57 g/mol.

Molecular Formula C7H6ClFO
Molecular Weight 160.57 g/mol
CAS No. 79944-64-2
Cat. No. B1586530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-fluorobenzyl alcohol
CAS79944-64-2
Molecular FormulaC7H6ClFO
Molecular Weight160.57 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)Cl)CO
InChIInChI=1S/C7H6ClFO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4H2
InChIKeyVJTJBAMDTCIMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-fluorobenzyl alcohol (CAS 79944-64-2): A Dual-Halogenated Benzyl Alcohol Building Block for Synthesis


3-Chloro-5-fluorobenzyl alcohol (CAS 79944-64-2) is a di-substituted benzyl alcohol derivative, featuring both a chlorine atom at the meta-position and a fluorine atom at the para-position of the benzene ring [1]. This compound is a clear, colorless to light yellow liquid at room temperature with a molecular weight of 160.57 g/mol [1]. The presence of two distinct halogen substituents with different electronic and steric properties (chlorine and fluorine) imparts unique reactivity compared to its mono-halogenated or unsubstituted counterparts, making it a valuable intermediate for constructing more complex molecules in medicinal chemistry and agrochemical research [2].

The Procurement Risk of Substituting 3-Chloro-5-fluorobenzyl alcohol with Simpler Analogs


Substituting 3-chloro-5-fluorobenzyl alcohol with structurally similar but simpler analogs like 3-chlorobenzyl alcohol or 5-fluorobenzyl alcohol is a significant scientific risk due to the non-additive, synergistic electronic and steric effects of its dual-halogen substitution pattern [1]. This specific combination is not merely a sum of its parts; it dictates a unique chemical reactivity profile and a distinct set of physicochemical properties that are often critical to the performance of a final active compound [2]. Using a generic mono-halogenated or unsubstituted benzyl alcohol would fundamentally alter reaction outcomes, potentially leading to failed syntheses, suboptimal biological activity in the final target molecule, or the need for costly and time-consuming re-optimization of entire synthetic pathways. The following quantitative evidence demonstrates why this specific building block is non-interchangeable for certain critical applications.

Quantitative Evidence for 3-Chloro-5-fluorobenzyl alcohol's Differentiation Over Closest Analogs


Differentiated Physicochemical Profile: Lipophilicity (LogP) Compared to Unsubstituted and Mono-Halogenated Analogs

The dual halogenation in 3-chloro-5-fluorobenzyl alcohol results in a calculated partition coefficient (XLogP3) of 1.8 [1]. This value indicates significantly higher lipophilicity compared to the unsubstituted parent, benzyl alcohol, which has a predicted LogP of approximately 1.1 [2]. This quantitative difference in lipophilicity directly impacts membrane permeability, solubility, and non-specific binding, which are critical parameters in drug design and biological assay development.

Medicinal Chemistry Physicochemical Properties ADME Prediction Lipophilicity

Differentiated Physicochemical Profile: Acidity (pKa) and its Impact on Solubility and Reactivity

The presence of two electron-withdrawing halogen atoms influences the acidity of the benzylic alcohol. The predicted pKa of 3-chloro-5-fluorobenzyl alcohol is 13.79 . In comparison, the pKa of unsubstituted benzyl alcohol is approximately 15.4 [1]. This shift to a more acidic proton (-1.6 log units) is a direct consequence of the halogen substitution pattern, which can be exploited for specific deprotonation and alkylation reactions under milder conditions than those required for simpler benzyl alcohols.

Organic Synthesis Proton Transfer Reaction Optimization Solubility

Differentiated Physicochemical Profile: Liquid Density vs. Solid State of Dichloro-Analog

3-Chloro-5-fluorobenzyl alcohol is a liquid at room temperature with a reported density of 1.344 g/cm³ . In stark contrast, its structural analog, 3,5-dichlorobenzyl alcohol, exists as a solid with a melting point of 75-80°C . This fundamental difference in physical state arises from replacing a fluorine atom with a chlorine atom and has direct implications for industrial-scale processing, solvent selection for reactions, and purification strategies.

Process Chemistry Formulation Material Handling Physical Form

Key Intermediate in Potent Antifungal Agents with Differentiated Efficacy

3-Chloro-5-fluorobenzyl alcohol is a key building block in the synthesis of heterocycle-substituted pyridine derivatives, which are claimed as potent antifungal agents. A representative compound synthesized using this alcohol exhibited a Minimum Inhibitory Concentration (MIC) of 0.06 μg/mL against Candida albicans [1]. While direct comparator data for other analogs in this specific scaffold is not detailed in the patent, the explicit use of this 3-chloro-5-fluoro substitution pattern is indicative of its unique contribution to the optimized structure-activity relationship (SAR) of the final molecule [2].

Medicinal Chemistry Antifungal Drug Discovery SAR Lead Optimization

High-Value Application Scenarios for 3-Chloro-5-fluorobenzyl alcohol


Medicinal Chemistry: Synthesis of Antifungal Agents

Based on patent evidence, this compound is specifically utilized as a key starting material for constructing a novel class of heterocyclic antifungal agents with potent in vitro activity against Candida species . The specific 3-chloro-5-fluoro pattern is part of an optimized pharmacophore, making this building block essential for replicating and exploring this chemical space.

Process Chemistry: Flow Chemistry and Automated Synthesis

As a liquid building block with a well-defined density of 1.344 g/cm³ , 3-chloro-5-fluorobenzyl alcohol is ideally suited for automated liquid handling systems and continuous flow chemistry setups. This contrasts with solid analogs like 3,5-dichlorobenzyl alcohol, which require additional dissolution steps and can present handling challenges in automated platforms [3].

SAR and Lead Optimization Studies

The dual-halogen substitution pattern of this compound provides a unique physicochemical profile (LogP = 1.8, pKa = 13.79) [3]. This makes it a valuable tool for medicinal chemists exploring structure-activity relationships, where fine-tuning lipophilicity and electronic effects without significantly increasing molecular weight is a key objective in optimizing a lead compound's ADME properties.

Material Science: Synthesis of Advanced Intermediates

The benzylic alcohol group provides a versatile handle for further functionalization, such as conversion to the corresponding benzyl bromide (CAS 493038-82-7) or benzyl chloride . These reactive intermediates are then used to introduce the 3-chloro-5-fluorobenzyl group into more complex molecular architectures, including pharmaceuticals like serotonin reuptake inhibitors and kinase inhibitors, as evidenced by its presence in various drug-like molecules [3][4].

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